molecular formula C11H9N3O2 B1464550 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid CAS No. 933989-40-3

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid

Cat. No. B1464550
M. Wt: 215.21 g/mol
InChI Key: CFYPDUCBWGTJMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” were not found, pyrimidines in general can be synthesized through various methods . These methods often involve the construction of the pyrimidine ring from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” involves a pyrimidine ring attached to a pyridine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” include a molecular weight of 215.21 g/mol. More specific properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Optimization

The modification of pyridine moieties, including the introduction of a methyl group into the pyridine nucleus, is explored to enhance the biological properties of certain compounds. For instance, Ukrainets et al. (2015) investigated the methylation of position 8 in the pyridine moiety to optimize the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, finding that para-substituted derivatives showed increased biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Nonlinear Optical (NLO) Properties

Hussain et al. (2020) highlighted the importance of pyrimidine derivatives, including those related to 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid, in nonlinear optics (NLO). They conducted a comparative analysis between DFT/TDDFT and experimental study on thiopyrimidine derivatives, showing these compounds have promising applications in the NLO field for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial and Antihypertensive Activities

Research on dihydropyrimidines indicates a wide range of biological activities. Rana et al. (2011) focused on synthesizing various derivatives for potential anti-ulcer and antihypertensive applications, highlighting the compound's role in developing biologically active molecules with improved activity and lesser toxicity (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Photophysical Properties and CO-Release Studies

Bischof et al. (2013) synthesized a series of ruthenium(II) dicarbonyl complexes, including derivatives of 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, to study their CO-release properties. These complexes demonstrated stability under physiological conditions and showcased photoinduced CO release, indicating their potential in biomedical applications (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).

Future Directions

While specific future directions for “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” were not found, pyrimidine derivatives are of interest in medicinal chemistry due to their wide range of pharmacological effects . They are being investigated for their potential in the treatment of various diseases .

properties

IUPAC Name

4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-7-8(11(15)16)6-13-10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYPDUCBWGTJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid ethyl ester (26.7 mmol) and LiOH (53.4 mmol) in a 1:1:1 solution of THF, MeOH and water (200 mL) is stir at rt overnight. The THF/MeOH is evaporated, and the aqueous solution is treated with 10% aqueous HCl to adjust the pH to between 1.5 and 2.5. The solid is filtered off, washed with water and dried in vacuo to yield 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid (5.50 g, 96%) as a solid. MS: 233 (M+H); 1H 1H NMR (300 MHz, CD3OD): δ=2.93(s, 3H), 7.59 (m, 1H), 8.05 (t, 1H), 8.62 (d, 1H), 8.76 (d, 1H), 9.28 (s, 1H).
Quantity
26.7 mmol
Type
reactant
Reaction Step One
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Quantity
53.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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